

LY345899: A Technical Guide to its Inhibition of MTHFD1 and MTHFD2

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LY345899 against methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. This document details the inhibitor's potency, the experimental protocols for determining its activity, and the relevant signaling pathways.

Core Data: Ki and IC50 Values

LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2. [1] It exhibits a higher potency for the cytoplasmic MTHFD1 isoform compared to the mitochondrial MTHFD2. The inhibitory constants are summarized in the table below.

Inhibitor	Target Enzyme	IC50 (nM)	Ki (nM)
LY345899	MTHFD1	96[1]	18[1]
LY345899	MTHFD2	663[1]	Not Reported

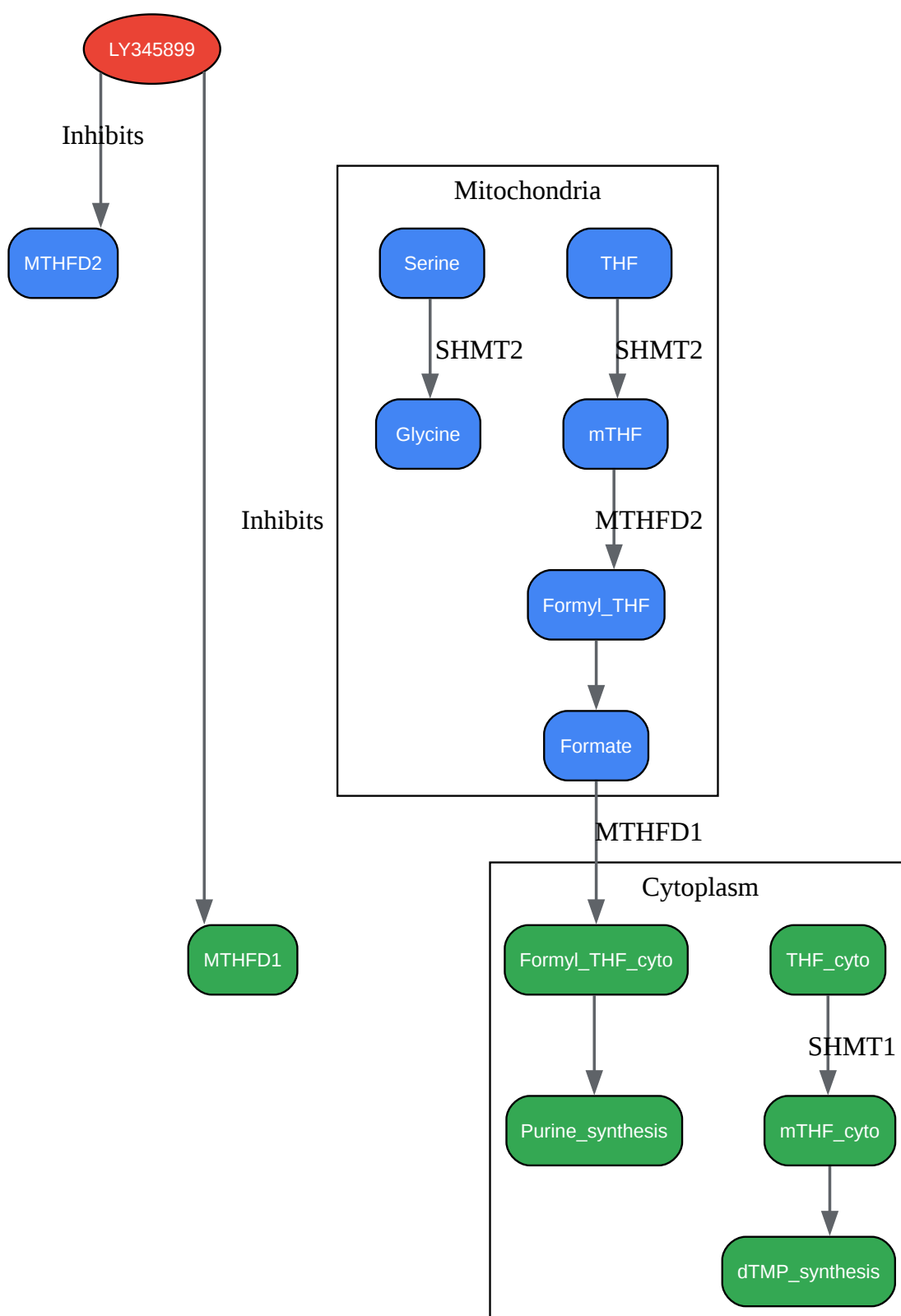
Signaling Pathways

MTHFD1 and MTHFD2 are crucial for providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Their inhibition by LY345899 disrupts these

processes, impacting cell proliferation and survival, particularly in cancer cells which have a high demand for one-carbon units.

One-Carbon Metabolism and Nucleotide Synthesis

The primary mechanism of action of LY345899 is the disruption of the one-carbon metabolic pathway. MTHFD1 (cytoplasmic) and MTHFD2 (mitochondrial) catalyze key steps in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively inhibiting these enzymes, LY345899 depletes the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

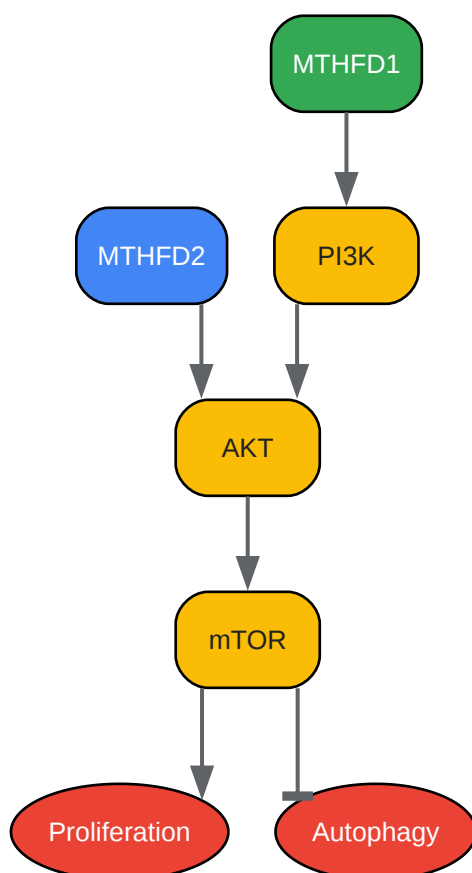


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One-Carbon Metabolism Pathway and Inhibition by LY345899.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have implicated MTHFD1 and MTHFD2 in the regulation of major signaling pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. MTHFD1 has been shown to regulate autophagy and promote tumor growth and metastasis in colorectal cancer through this pathway. Similarly, MTHFD2 can facilitate breast cancer cell proliferation via the AKT signaling pathway. The inhibition of these enzymes by LY345899 may therefore have downstream effects on these critical signaling cascades.



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MTHFD1/2 and the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the inhibitory activity of compounds like LY345899 against MTHFD1 and MTHFD2.

MTHFD2 Dehydrogenase Inhibition Assay

This assay measures the inhibition of the NAD⁺-dependent dehydrogenase activity of MTHFD2.

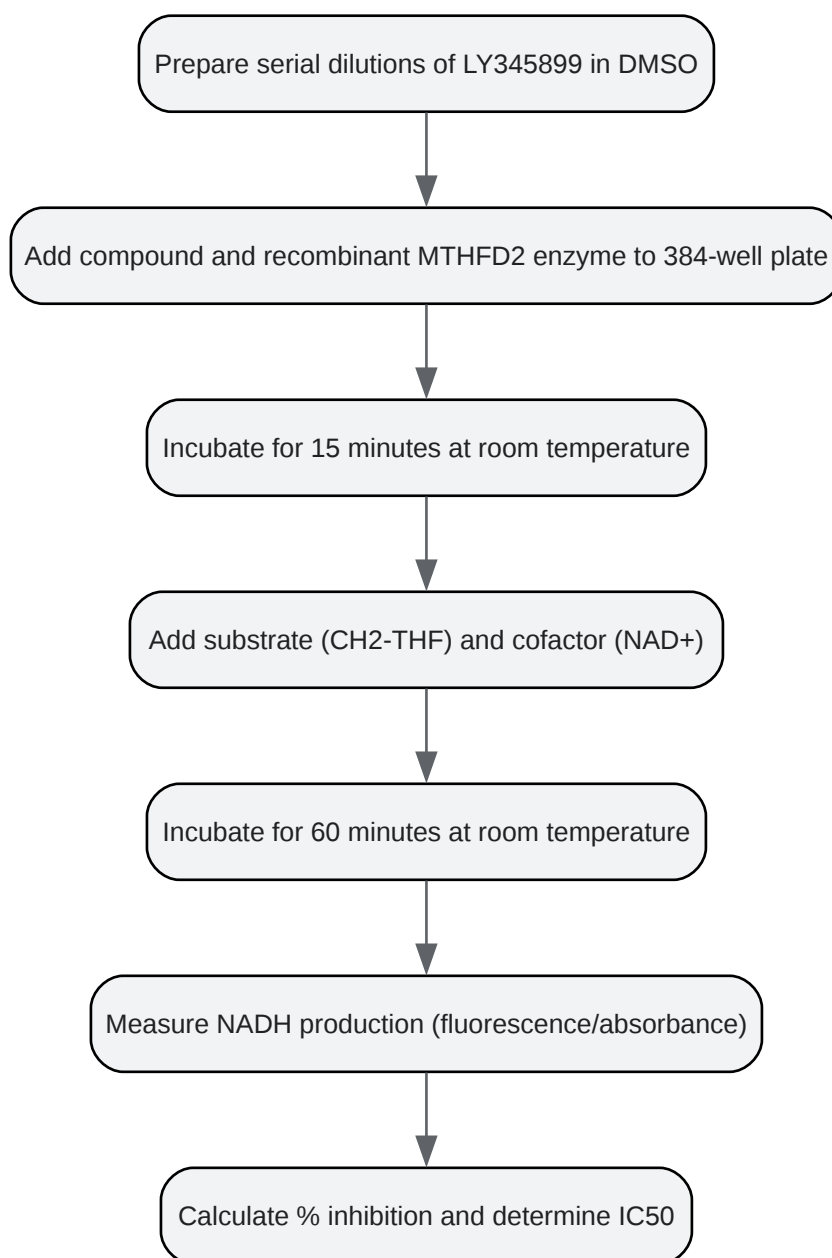
Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl₂, 0.01% Tween-20
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
- Cofactor: NAD⁺
- Test Compound (e.g., LY345899) dissolved in DMSO
- 384-well assay plates
- Plate reader capable of measuring fluorescence or absorbance for NADH detection

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup:
 - Add 1 µL of the compound solution to the wells of a 384-well plate.
 - Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer. Add 10 µL of this solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiation of Reaction:
 - Prepare a substrate/cofactor solution containing CH₂-THF and NAD⁺ in the assay buffer.

- Initiate the enzymatic reaction by adding 10 μ L of the substrate/cofactor solution to each well.
- Incubation and Detection:
 - Incubate the reaction at room temperature for 60 minutes.
 - Stop the reaction and measure the amount of NADH produced using a suitable detection reagent (e.g., a diaphorase/resazurin coupled system that measures resorufin fluorescence).
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.



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Experimental Workflow for MTHFD2 Inhibition Assay.

MTHFD1 Dehydrogenase Inhibition Assay

The protocol for the MTHFD1 dehydrogenase assay is similar to that of MTHFD2, with the key difference being the cofactor used. MTHFD1 utilizes NADP⁺ as a cofactor for its dehydrogenase activity.

Materials:

- Recombinant human MTHFD1 enzyme
- Assay Buffer: (Similar to MTHFD2 assay buffer, e.g., 100 mM Tris-HCl, pH 7.5)
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
- Cofactor: NADP⁺
- Test Compound (e.g., LY345899) dissolved in DMSO
- 96- or 384-well assay plates
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- **Compound and Reagent Preparation:** As described for the MTHFD2 assay, prepare serial dilutions of the inhibitor. Prepare solutions of recombinant MTHFD1, CH₂-THF, and NADP⁺ in the assay buffer.
- **Reaction Setup:** In a temperature-controlled cuvette or microplate well, combine the assay buffer, MTHFD1 enzyme, and the test compound at various concentrations.
- **Initiation and Measurement:** Initiate the reaction by adding CH₂-THF and NADP⁺. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
- **Data Analysis:** Determine the initial reaction velocities from the linear portion of the absorbance versus time curves. Calculate the percent inhibition and determine the IC₅₀ value as described for the MTHFD2 assay. To determine the K_i value for a competitive inhibitor, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using a Cheng-Prusoff plot or by direct fitting to the appropriate inhibition model.

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, with a preference for MTHFD1. Its ability to disrupt one-carbon metabolism and impinge on critical cell signaling pathways makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols provided herein offer a framework for the accurate determination of the inhibitory potency of LY345899 and other related compounds.

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References

- 1. benchchem.com [benchchem.com]
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